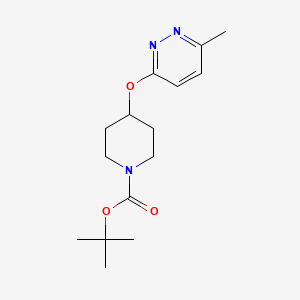![molecular formula C14H10ClFOS B1453668 1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone CAS No. 1030429-38-9](/img/structure/B1453668.png)
1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone
Vue d'ensemble
Description
The compound “1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone” is an organic molecule that contains a ketone functional group (ethanone), a fluorophenyl group, and a chlorophenyl group linked by a sulfur atom (thio). The presence of these functional groups could potentially give this compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Unfortunately, without specific experimental data such as X-ray crystallography or NMR spectroscopy, it’s challenging to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The sulfur atom might participate in oxidation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group and halogens might increase its boiling point compared to nonpolar compounds of similar size .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
The molecular structure and vibrational properties of related compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, have been extensively studied through synthesis and various analytical methods. These studies provide insights into the vibrational wavenumbers, geometrical parameters, and hyper-conjugative interactions, contributing to the understanding of molecular stability and electronic properties. Such compounds exhibit notable hyperpolarizabilities, indicating their potential in nonlinear optical (NLO) applications due to significant electron density transfer within the molecule. The molecular electrostatic potential (MEP) analysis further elucidates the electron distribution, aiding in the prediction of reactive sites and interactions with other molecules (Najiya et al., 2014).
Crystallographic Studies
Crystallographic investigations of substituted pyrazole derivatives and related compounds offer valuable information on molecular geometry, confirming nonplanarity and detailing intermolecular interactions. Such structural insights are crucial for understanding molecular conformations and potential applications in material science and pharmaceuticals. The identification of weak intermolecular interactions, including C-H...O, C-H...π, and π-π stacking, plays a pivotal role in the design and development of new compounds with desired physical and chemical properties (Bustos et al., 2015).
Synthetic and Anti-Inflammatory Applications
Synthetic methodologies for derivatives of similar compounds have been explored, yielding potential anti-inflammatory agents. The synthesis of specific ethanone derivatives, followed by evaluation using biological assays, highlights the therapeutic potential of these compounds. Such research endeavors underscore the importance of structural modifications in enhancing biological activity and reducing undesirable side effects, paving the way for the development of new pharmaceuticals (Karande & Rathi, 2017).
Enantioselective Synthesis and Biological Activities
The enantioselective synthesis of related compounds, such as (S)-(-)-1-(4-Fluorophenyl)ethanol, demonstrates the significance of chirality in medicinal chemistry. The use of biocatalysts for the enantioselective reduction of ketones to produce chiral alcohols highlights innovative approaches in asymmetric synthesis. These chiral compounds are of great interest due to their potential applications in drug synthesis and as intermediates in organic synthesis, reflecting the broader implications of such research in the pharmaceutical industry (ChemChemTech, 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanyl-3-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFOS/c1-9(17)10-2-7-14(13(16)8-10)18-12-5-3-11(15)4-6-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZIJJQBWDEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)

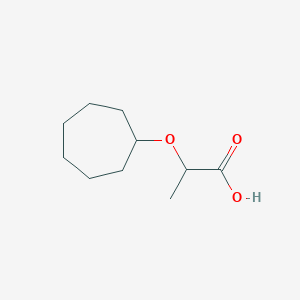
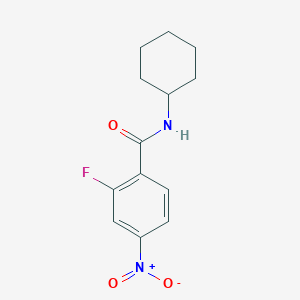
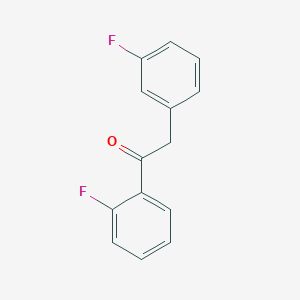
![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)
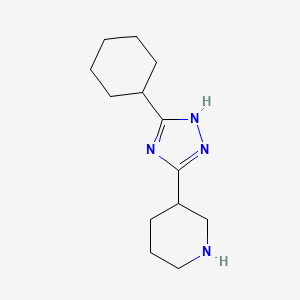
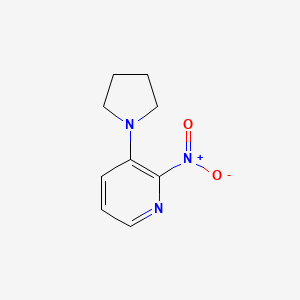
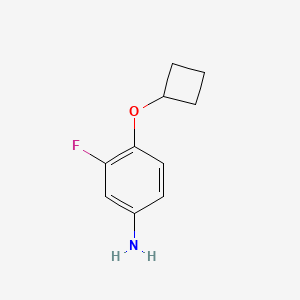


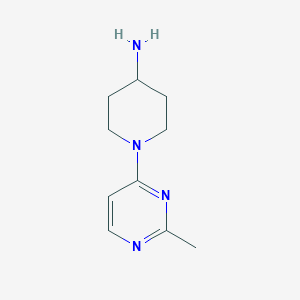
![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)
